Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate
Description
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a cyclohexyl side chain, and a chloromethyl ester moiety. This compound is primarily utilized as an intermediate in peptide synthesis and prodrug development due to its stability under acidic conditions and its ability to facilitate selective deprotection . The (2R)-stereochemistry and cyclohexyl group enhance steric protection of the amine, reducing racemization risks during synthetic processes. Its chloromethyl ester group enables nucleophilic displacement reactions, making it valuable for covalent conjugation in drug delivery systems.
Properties
IUPAC Name |
chloromethyl (2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAHCGWXDLZKO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate is a synthetic organic compound notable for its complex structure, which includes a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound's unique molecular features make it a subject of interest in medicinal chemistry and biological research. The following sections will explore its biological activity, mechanisms of action, and potential applications, supported by various studies and data.
Molecular Characteristics
- Molecular Formula : C14H25ClNO4
- Molecular Weight : Approximately 265.73 g/mol
- Structural Features :
- Chloromethyl group
- Tert-butoxycarbonyl (Boc) protecting group
- Cyclohexyl moiety
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Chloromethyl 2-cyclohexylacetate | ClCOC(=O)CC1CCCCC1 | Simpler structure, lacks amino group |
| Chloromethyl n-benzylcarbamate | ClCOC(=O)NCC1=CC=CC=C1 | Contains a benzyl group, different biological properties |
| Chloromethyl 4-methylpiperazine-1-carboxylate | ClCOC(=O)N1CCN(C(=O)OCCl)CC1 | Incorporates a piperazine ring, affecting solubility and activity |
The structural complexity of this compound enhances its reactivity and potential biological activity compared to simpler analogs.
This compound interacts with various biological targets, including enzymes and receptors. The Boc group can be cleaved under acidic conditions, releasing the free amine that may participate in further biochemical reactions. This property is significant for drug development, particularly in designing compounds that target specific pathways or receptors.
Interaction Studies
Research has focused on the compound's reactivity with biological targets. For example, studies have shown that compounds with similar structures exhibit varying degrees of activity against Toll-like receptors (TLRs), which are crucial for immune response modulation. The structure-activity relationship (SAR) indicates that the orientation of functional groups significantly influences biological efficacy .
Case Studies and Research Findings
- TLR Agonistic Activity : A study examined the TLR2 agonistic properties of structurally related compounds. It was found that optimal lengths of acyl groups and appropriate orientations of ester carbonyl groups are critical for activity . While specific data on this compound remains limited, its structural similarities suggest potential as a TLR agonist.
- Enzyme Interaction : Investigations into the compound's interaction with various enzymes have revealed that the chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or activation depending on the target.
- Therapeutic Applications : The compound's unique combination of functional groups positions it as a candidate for therapeutic applications in areas such as cancer treatment and immunotherapy. Its ability to modulate immune responses through TLR engagement could be harnessed for vaccine adjuvants or immune modulators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Physicochemical Data
Reactivity and Stability
- Target Compound: The chloromethyl ester undergoes nucleophilic substitution (e.g., with amines or thiols) more readily than MPI25b’s methyl ester, enabling faster prodrug activation. Boc deprotection requires strong acids (e.g., HCl/dioxane), whereas MPI25b’s Cbz group is removed via hydrogenolysis .
- 3p : The benzofuran core stabilizes the molecule under oxidative conditions but introduces photodegradation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
